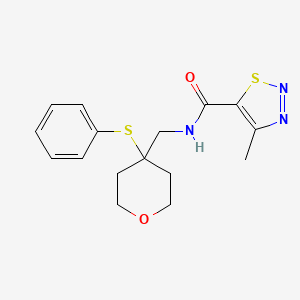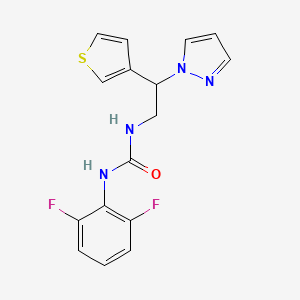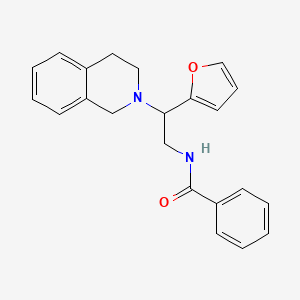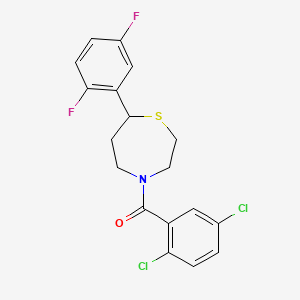
4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with applications in various fields. This compound is characterized by its unique chemical structure, which combines elements of pyran, thiadiazole, and carboxamide functionalities. Such compounds often exhibit interesting biological and chemical properties, making them useful in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic synthesis techniques. A common approach may include the following:
Starting with a 4-methyl-tetrahydro-2H-pyran derivative.
Introduction of the phenylthio group through a nucleophilic substitution reaction.
Formation of the thiadiazole ring via cyclization using appropriate reagents such as thiocarbonyldiimidazole.
Final attachment of the carboxamide group through amidation reactions.
Industrial Production Methods: Scaling up the production of this compound for industrial applications would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced catalytic methods might be employed to enhance efficiency and sustainability.
Types of Reactions
Oxidation: : The thiol group in the phenylthio moiety can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboxamide group can be reduced to the corresponding amine under specific conditions.
Substitution: : Various nucleophiles can substitute the phenylthio group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or borane-THF complex.
Substitution: Strong nucleophiles like alkoxides or amines.
Major Products: The products formed depend on the reaction type and conditions. For example, oxidation can yield sulfoxides, while reduction of the carboxamide group might produce primary amines.
科学研究应用
4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide finds applications across various scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or a pharmaceutical intermediate.
Medicine: : May exhibit therapeutic properties such as antimicrobial or anticancer activities.
Industry: : Utilized in the development of novel materials or chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, often dictated by the functional groups present. For instance, the thiadiazole ring may interact with biological macromolecules, influencing their function. The carboxamide group can form hydrogen bonds with targets, stabilizing the compound’s binding. Pathways such as enzyme inhibition or receptor modulation might be involved.
相似化合物的比较
When compared with other compounds containing the tetrahydro-2H-pyran or thiadiazole moieties, 4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functionalities. Similar compounds include:
2-amino-5-(phenylthio)-1,3,4-thiadiazole.
N-(4-methylpyran-4-yl)carboxamide derivatives.
This uniqueness imparts distinct chemical reactivity and biological activity, offering advantages in research and application.
属性
IUPAC Name |
4-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-12-14(23-19-18-12)15(20)17-11-16(7-9-21-10-8-16)22-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPGNKOMSRDUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2453546.png)
![4-(2-Chlorophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2453547.png)



![3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline](/img/structure/B2453552.png)



![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2453558.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2453564.png)
![(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2453566.png)
![4-fluoro-3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2453567.png)
